molecular formula C12H15FN2O3S B14021041 (R,E)-N-(1-(2-fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide

(R,E)-N-(1-(2-fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B14021041
M. Wt: 286.32 g/mol
InChI Key: KAEBKJXUYIZJGX-LJQANCHMSA-N
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Description

®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by the presence of a fluoro-nitrophenyl group, an ethylidene linkage, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of ®-1-(2-fluoro-5-nitrophenyl)ethanamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions to form the desired sulfinamide compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluoro-nitrophenyl group and the sulfinamide moiety can impart biological activity, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its efficacy in treating various diseases.

Industry

In the industrial sector, ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide can be used in the production of specialty chemicals and advanced materials. Its unique properties may be exploited in the development of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the sulfinamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Fluoro-5-nitrophenyl)ethanamine
  • 2-Fluoro-5-nitrophenyl isocyanate

Uniqueness

Compared to similar compounds, ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide stands out due to the presence of the sulfinamide group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15FN2O3S

Molecular Weight

286.32 g/mol

IUPAC Name

(R)-N-[1-(2-fluoro-5-nitrophenyl)ethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H15FN2O3S/c1-8(14-19(18)12(2,3)4)10-7-9(15(16)17)5-6-11(10)13/h5-7H,1-4H3/t19-/m1/s1

InChI Key

KAEBKJXUYIZJGX-LJQANCHMSA-N

Isomeric SMILES

CC(=N[S@](=O)C(C)(C)C)C1=C(C=CC(=C1)[N+](=O)[O-])F

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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